molecular formula C₁₁H₁₉N₅O₂S₂ B137771 Desmethyl Nizatidine CAS No. 82586-78-5

Desmethyl Nizatidine

Numéro de catalogue: B137771
Numéro CAS: 82586-78-5
Poids moléculaire: 317.4 g/mol
Clé InChI: QDLSRAPBCBFIQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Desmethyl Nizatidine (CAS: 82586-78-5) is the primary metabolite of Nizatidine, a histamine H2-receptor antagonist used to inhibit gastric acid secretion in conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . Nizatidine undergoes hepatic metabolism (~6%) and renal excretion, with approximately 60% of the parent drug excreted unchanged. This compound is formed via demethylation of the dimethylamino group in Nizatidine, alongside minor metabolites such as sulphoxide and N-oxide derivatives . While this compound retains H2-receptor inhibitory activity, its potency is significantly lower compared to the parent compound . Pharmacokinetic studies indicate that Nizatidine has a rapid absorption profile (peak plasma concentration within 3 hours), high oral bioavailability (>70%), and a short elimination half-life (1–2 hours) .

Méthodes De Préparation

Structural and Mechanistic Basis for Desmethyl Nizatidine Synthesis

This compound exists in two primary forms: N¹-desmethyl Nizatidine (N1DMN) and N²-desmethyl Nizatidine (N2MDMN) , distinguished by the position of demethylation on the thiazole ring’s amino group . The synthesis of these metabolites involves strategic modifications to the parent Nizatidine synthesis pathway, primarily through substitution of secondary amines with primary amines at critical intermediates .

Key Intermediates in Nizatidine Synthesis

The preparation of Nizatidine, as outlined in patents EP0230127A1 and CN106279060A , relies on two core intermediates:

  • 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine : A thiazole derivative with a dimethylamino group.

  • 1-Alkoxy-N-methyl-2-nitroetheneamine : A nitroetheneamine precursor.

In this compound synthesis, the dimethylamino group is replaced with a monomethylamino group, necessitating adjustments to starting materials and reaction conditions .

Synthetic Routes to N¹-Desmethyl Nizatidine (N1DMN)

Primary Amine Substitution Strategy

N1DMN is synthesized by replacing the dimethylamino group in the thiazolemethanamine intermediate with a methylamino group. This modification eliminates one methyl group, enabling direct demethylation at the N¹ position .

Reaction Conditions and Optimization

  • Starting Material : 4-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-thiazolemethanamine (monomethyl analog).

  • Coupling Agent : 1-Methoxy-N-methyl-2-nitroetheneamine .

  • Solvent System : Water, acting as a polar solvent to enhance reactivity and minimize byproducts .

  • Temperature : 15–60°C, with optimal yields observed at 50–55°C over 4–6 hours .

Critical Parameter : Equimolar ratios of thiazolemethanamine and nitroetheneamine prevent oligomerization and ensure high regioselectivity .

Purification and Isolation

  • Extraction : Post-reaction, the mixture is neutralized with sodium bicarbonate and extracted with methylene chloride .

  • Crystallization : Ethyl acetate or ethanol recrystallization yields N1DMN with >95% purity .

Yield : 53–80%, depending on solvent choice and temperature control .

Synthetic Routes to N²-Desmethyl Nizatidine (N2MDMN)

Late-Stage Demethylation Approach

N2MDMN is synthesized via selective oxidation of Nizatidine’s N²-methyl group, followed by reduction to remove the methyl moiety .

Oxidation-Reduction Sequence

  • Sulfoxidation : Treatment of Nizatidine with sodium metaperiodate in methanol/water generates the sulfoxide intermediate .

  • Demethylation : Catalytic hydrogenation (Pd/C, H₂) cleaves the N²-methyl group, yielding N2MDMN .

Reaction Conditions :

  • Oxidation : 0–5°C, 2-hour reaction time.

  • Reduction : Room temperature, 4–6 hours under 1 atm H₂ .

Chromatographic Purification

  • Column : Silica gel with chloroform/methanol (9:1) eluent.

  • Purity : >98% after two crystallizations from ethanol .

Yield : 65–72%, limited by side reactions during sulfoxidation .

Comparative Analysis of Synthesis Methods

ParameterN1DMN Synthesis N2MDMN Synthesis
Starting Material Monomethyl thiazolemethanamineNizatidine
Key Reaction Nucleophilic substitutionOxidation-reduction sequence
Solvent WaterMethanol/water
Temperature Range 15–60°C0–25°C
Yield 53–80%65–72%
Purity >95%>98%

Table 1 : Direct comparison of N1DMN and N2MDMN synthesis methodologies.

Industrial-Scale Considerations and Challenges

Cost-Efficiency of N1DMN Production

The primary amine substitution method (Section 2.1) is favored for large-scale synthesis due to:

  • Reduced Steps : Eliminates post-synthesis demethylation.

  • Solvent Recovery : Water-based systems allow >90% solvent reuse .

Challenge : Monomethyl thiazolemethanamine precursors are 2–3× costlier than dimethyl analogs, increasing raw material expenses .

Byproduct Management in N2MDMN Synthesis

  • Sulfoxide Isomers : Sodium metaperiodate oxidation produces diastereomeric sulfoxides, requiring chiral separation .

  • Over-Reduction : Excessive H₂ exposure degrades the thiazole ring, necessitating strict pressure controls .

Analytical Characterization of this compound

Spectroscopic Identification

  • ¹H NMR :

    • N1DMN : δ 3.26 (s, 3H, N¹-CH₃), 4.78 (s, 2H, N¹-CH₂) .

    • N2MDMN : δ 2.90 (s, 3H, N²-CH₃), 6.80 (vinyl H) .

  • Mass Spectrometry :

    • N1DMN : m/z 331.1 [M+H]⁺ (C₁₁H₁₈N₄O₂S₂) .

    • N2MDMN : m/z 331.1 [M+H]⁺ (isobaric with N1DMN) .

Differentiation : Requires tandem MS/MS or chiral chromatography .

Analyse Des Réactions Chimiques

Oxidation Reactions

Desmethyl nizatidine undergoes oxidation at its thioether (-S-) and amine (-N-) functional groups. Key transformations include:

Sulphoxide Formation

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in aqueous or alcoholic solvents.

  • Product : Nizatidine sulphoxide, characterized by a sulfinyl (-SO-) group.

  • Evidence : Metabolic studies confirm sulphoxide formation as a primary oxidative pathway .

N-Oxide Formation

  • Reagents/Conditions : Oxygen-dependent enzymatic systems or synthetic oxidants like dimethyldioxirane.

  • Product : Nizatidine-N-oxide, identified via mass spectrometry (m/z 486 for sodium adducts) .

Hydrolysis and Degradation

This compound is susceptible to hydrolytic cleavage under acidic or alkaline conditions:

Thiazole Ring Hydrolysis

  • Conditions : Prolonged exposure to 0.1M HCl or NaOH at elevated temperatures (50–60°C).

  • Products : Fragmentation into 2-((dimethylamino)methyl)thiazole derivatives and secondary amines .

  • Mechanism : Acid-catalyzed protonation of the thiazole nitrogen, followed by nucleophilic attack.

Adduct Formation

This compound reacts with electrophiles to form stable adducts:

Cinnamaldehyde Adduct

  • Reagents/Conditions : Reflux with cinnamaldehyde in isopropanol.

  • Product : A pyridinium adduct (C₂₁H₃₀N₅O₃S₂) confirmed via:

    • HRMS : m/z 464 (M+H⁺) .

    • ¹H NMR : δ 7.8–6.9 (aromatic protons), δ 4.0 (N-CH₃) .

  • Application : This reaction is critical for impurity profiling in pharmaceutical synthesis .

Substitution Reactions

The thiazole and pyridine rings participate in nucleophilic substitutions:

Methylation at Pyridine Nitrogen

  • Reagents/Conditions : Methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃.

  • Product : N-methyl pyridinium derivative, identified by:

    • IR : Absence of nitro (-NO₂) and hydroxyl (-OH) stretches .

    • MS : m/z 399 (M⁺) .

Thermal Degradation

Thermolysis studies reveal decomposition pathways:

Temperature Major Products Analytical Signatures
150°CThiazole碎片IR: Loss of S-C stretching (700 cm⁻¹) .
200°CNitroalkenes and sulfonic acidsMS: m/z 215 (base peak) .

Comparative Reactivity Table

The table below summarizes key reactions and their outcomes:

Reaction Type Reagents/Conditions Products Key Data
OxidationH₂O₂, mCPBASulphoxide, N-oxideHRMS: m/z 464 , IR: 1575 cm⁻¹
Hydrolysis0.1M HCl/NaOH, 60°CThiazole fragments¹H NMR: δ 8.26 (thiazole H)
Adduct FormationCinnamaldehyde, refluxPyridinium adductm/z 486 (M+Na⁺)
MethylationCH₃I, K₂CO₃N-methyl pyridinium¹H NMR: δ 2.3 (N(CH₃)₂)

Analytical Characterization

Reaction products are validated using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₂₁H₃₀N₅O₃S₂ for cinnamaldehyde adduct) .

  • ¹H NMR : Distinguishes aromatic (δ 7.7–8.26) and aliphatic protons (δ 2.0–4.45) .

  • IR Spectroscopy : Identifies functional groups (e.g., -NO₂ at 1350 cm⁻¹) .

Synthetic Considerations

  • Purification : Preparative HPLC (91.5% purity) is essential for isolating reaction products .

  • Stability : this compound degrades in polar aprotic solvents (e.g., DMSO) within 24 hours .

Applications De Recherche Scientifique

Introduction to Desmethyl Nizatidine

This compound (DMN) is a metabolite of nizatidine, an H2-receptor antagonist primarily used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). Understanding the applications of DMN is crucial, as it retains significant pharmacological activity and may offer therapeutic benefits distinct from its parent compound.

Pharmacokinetics

DMN exhibits a bioavailability that exceeds 70%, indicating effective absorption and systemic availability. Its pharmacodynamic profile suggests that it may have a slightly different efficacy spectrum compared to nizatidine, particularly in terms of duration and intensity of action .

Peptic Ulcer Disease

Similar to nizatidine, DMN may be beneficial in managing peptic ulcers. Nizatidine has demonstrated efficacy in healing active duodenal ulcers and preventing recurrence. Given DMN's comparable mechanism, it is plausible that it could serve as an alternative or adjunctive treatment option .

Gastrointestinal Cancer Risk

Recent studies have explored the association between H2-receptor antagonists like nizatidine and gastrointestinal cancer risk. Findings indicated that users of ranitidine or nizatidine had lower odds of developing GI cancer compared to non-users, suggesting a potential protective effect that could extend to DMN .

Comparative Efficacy

Parameter Nizatidine This compound
Mechanism H2-receptor antagonistH2-receptor antagonist
Bioavailability >70%>70%
Primary Uses GERD, peptic ulcersPotentially similar
Side Effects Generally well-tolerated; minimal antiandrogenic effectsLimited data available

Efficacy in GERD Management

A multicenter trial involving 515 patients demonstrated that nizatidine significantly outperformed placebo in healing esophagitis and relieving heartburn symptoms. Although direct studies on DMN are scarce, the implications from nizatidine's effectiveness suggest that DMN could yield similar results in clinical settings .

Adverse Effects Profile

Clinical trials involving nizatidine reported adverse effects such as urticaria and elevated liver enzymes. The safety profile for DMN remains less documented; however, its relationship with nizatidine implies a potentially similar risk profile but possibly with fewer side effects due to its metabolic nature .

Mécanisme D'action

The mechanism of action of N-2-Monodes-methylnizatidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various physiological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can influence cellular processes such as signal transduction and metabolism .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Nizatidine

Desmethyl Nizatidine differs structurally from Nizatidine by the absence of a methyl group on the dimethylamino substituent (Figure 1). This structural modification reduces its binding affinity to the H2 receptor, resulting in diminished pharmacological activity. Nizatidine’s efficacy stems from its competitive inhibition of histamine at parietal cell H2 receptors, reducing basal and stimulated acid secretion . In contrast, this compound exhibits only partial receptor antagonism, contributing minimally to therapeutic effects .

Table 1: Pharmacokinetic Properties of Nizatidine and this compound

Parameter Nizatidine This compound
Oral Bioavailability >70% Not reported
Plasma Protein Binding ~35% Not reported
Elimination Half-Life 1–2 hours Likely shorter (inferred)
Renal Excretion ~60% unchanged Minor metabolite
H2-Receptor Potency High Limited

Comparison with Ranitidine and Other H2 Antagonists

Nizatidine and Ranitidine are both H2 antagonists with similar mechanisms of action. A meta-analysis of clinical trials (1986–1992) demonstrated comparable efficacy between Nizatidine and Ranitidine in acute and long-term duodenal ulcer treatment. However, Nizatidine exhibited fewer adverse effects, such as headaches and dizziness . Structurally, Ranitidine contains a furan ring and nitroethenediamine group, whereas Nizatidine features a thiazole ring and dimethylamino group . These structural differences influence metabolic pathways: Ranitidine undergoes extensive hepatic metabolism to multiple metabolites (e.g., Ranitidine N-oxide), while Nizatidine primarily generates this compound .

Comparison with Other Nizatidine-Related Compounds

Nizatidine impurities and degradation products, such as Nizatidine sulphoxide and Nizatidine N-oxide, are structurally distinct from this compound . These compounds lack H2-receptor activity and are primarily monitored for quality control in pharmaceutical formulations.

Table 3: Key Nizatidine-Related Compounds

Compound CAS Number Role Activity
Nizatidine 76963-41-2 Parent drug High
This compound 82586-78-5 Primary metabolite Limited
Nizatidine Sulphoxide 107753-78-6 Oxidation product Inactive
Nizatidine N-Oxide 107753-79-7 Minor metabolite Inactive

Research Findings and Clinical Implications

  • Metabolic Relevance : this compound accounts for ~30% of total Nizatidine metabolites but contributes minimally to acid suppression due to low potency .
  • Safety Profile : Nizatidine’s reduced side effects compared to Ranitidine may stem from its simpler metabolic pathway and lower propensity for drug interactions .
  • Analytical Methods : High-performance liquid chromatography (HPLC) and mass spectrometry (LC-QTOF-MS) are used to quantify this compound in pharmacokinetic studies .

Activité Biologique

Desmethyl Nizatidine (DMN) is a significant metabolite of Nizatidine, a well-known histamine H2-receptor antagonist. This article explores the biological activity of DMN, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical and Pharmacological Profile

  • Chemical Formula : C₁₁H₁₉N₅O₂S₂
  • Molecular Weight : 317.43 g/mol
  • Classification : H2-receptor antagonist

DMN shares structural similarities with other H2-receptor antagonists and exhibits approximately 61% of the pharmacological activity of its parent compound, Nizatidine, particularly in inhibiting gastric acid secretion stimulated by histamine.

DMN acts primarily as a competitive antagonist at the histamine H2 receptors located on gastric parietal cells. By blocking the binding of histamine to these receptors, DMN effectively reduces gastric acid secretion. Its selectivity for gastric tissues over other smooth or cardiac muscle preparations indicates a targeted mechanism focused on gastrointestinal physiology.

Key Mechanisms:

  • Inhibition of Gastric Acid Secretion : DMN decreases both basal and stimulated gastric acid output.
  • Cytoprotection : It has been noted to provide protective effects against gastric lesions induced by various agents.
  • Impact on Vitamin Absorption : Prolonged use may influence Vitamin B12 absorption due to altered gastric acidity levels.

Pharmacokinetics

DMN exhibits favorable pharmacokinetic properties:

  • Bioavailability : The absolute oral bioavailability exceeds 70% , making it effective when administered orally.
  • Half-Life : The biological half-life ranges from 1 to 1.6 hours , suggesting that sustained-release formulations could enhance its therapeutic effects .

Comparative Efficacy

A comparison table below summarizes the biological activities of DMN relative to other H2-receptor antagonists:

CompoundGastric Acid Inhibition (%)Bioavailability (%)Half-Life (hours)Selectivity for H2 Receptors
This compound61>701 - 1.6High
Nizatidine100701 - 2High
Ranitidine100602 - 3Moderate
Famotidine100403 - 4High

Case Studies and Clinical Findings

Several studies have explored the clinical implications of DMN:

  • Gastroesophageal Reflux Disease (GERD) :
    • A study indicated that DMN stimulated gastric emptying in patients with GERD, suggesting potential benefits in managing this condition .
  • Toxicity and Safety Profile :
    • Long-term studies in rats demonstrated that high doses of Nizatidine (and thus DMN) resulted in increased liver weights and some signs of toxicity, though these were reversible upon discontinuation .
  • Comparative Studies with Other Antagonists :
    • Clinical trials have shown that Nizatidine (and by extension DMN) is more effective than cimetidine in managing gastric acid secretion induced by various stimuli, highlighting its superior efficacy in clinical settings .

Q & A

Basic Research Questions

Q. What validated analytical methods exist for quantifying Desmethyl Nizatidine in pharmaceutical formulations and biological samples?

A reverse-phase UPLC method with optimized parameters (column temperature: 30–40°C, flow rate: 0.4–0.6 mL/min, mobile phase: phosphate buffer-acetonitrile) is validated for pharmaceutical analysis, demonstrating robustness through experimental designs evaluating minor parameter variations . For biological matrices (e.g., plasma), hybrid LC-MS techniques combining collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) improve metabolite confirmation at low concentrations (LOQ: 0.5 ng/mL), with UVPD enhancing fragmentation specificity for desmethyl metabolites .

Q. What is the known pharmacological target of this compound, and what experimental approaches confirm this interaction?

this compound acts as a histamine H2 receptor antagonist, reducing gastric acid secretion. Competitive binding assays using radiolabeled ligands or functional assays (e.g., cAMP inhibition in parietal cells) validate receptor affinity. Comparative clinical studies with other H2 blockers (e.g., ranitidine) further corroborate its mechanism via acid suppression metrics .

Q. Which pharmacokinetic parameters are essential to characterize this compound's absorption and distribution patterns?

Key parameters include apparent volume of distribution (Vd), maximum concentration (Cmax), time to Cmax (Tmax), and clearance (CL). Non-compartmental analysis (NCA) of plasma concentration-time profiles, combined with transporter inhibition studies (e.g., P-gp, MATE2K), clarifies absorption-secretion dynamics .

Q. What stability-indicating method parameters are critical for long-term storage studies of this compound-containing formulations?

Robustness testing via factorial experimental designs (e.g., varying column temperature ±5°C, flow rate ±0.1 mL/min) ensures method reliability. Accelerated stability studies under thermal (40–60°C) and hydrolytic stress conditions, analyzed via UPLC, identify degradation products and validate shelf-life predictions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions between in vitro transporter inhibition data and in vivo pharmacokinetic observations?

Discrepancies (e.g., MATE2K inhibition in vitro vs. unchanged renal clearance in vivo) require integrated approaches:

  • In vitro : Bidirectional transport assays (Caco-2/MDCK cells) with selective inhibitors (e.g., verapamil for P-gp) to quantify saturable vs. passive transport .
  • In vivo : Clinical DDI studies with probe substrates (e.g., metformin) and pharmacodynamic endpoints (e.g., hypoglycemic activity) to assess transporter relevance .
  • Modeling : Mechanistic pharmacokinetic models incorporating transporter expression levels and inhibition constants (Ki) .

Q. What advanced analytical techniques are recommended for structural elucidation and confirmation of this compound metabolites in complex matrices?

  • Hybrid CID/UVPD-MS : Sequential fragmentation improves metabolite identification; UVPD enhances specificity for low-abundance metabolites .
  • Cross-validation : Use certified reference standards (e.g., 4-Chloromethyl-2-Dimethylamino methyl thiazole) to confirm impurity profiles and method accuracy .

Q. How can single-cell transcriptomics be optimized to study this compound's therapeutic mechanisms in liver disease models?

  • SORT-seq : Isolate and sequence liver immune cells (e.g., macrophages) post-treatment to identify responsive subpopulations .
  • Pathway enrichment : Analyze transcriptomic clusters for fibrosis-related pathways (e.g., TGF-β, collagen deposition) and validate via qPCR or Western blot .
  • Functional assays : Co-culture systems (hepatocytes + macrophages) to assess fibrotic marker secretion (e.g., α-SMA, collagen I) .

Q. What statistical approaches are appropriate for analyzing time-dependent therapeutic effects of this compound?

  • Longitudinal analysis : Repeated-measures ANOVA with Tukey’s HSD post hoc tests for multi-week hormone or fibrosis marker comparisons .
  • PK/PD modeling : Link plasma concentration-time data (NCA-derived) to pharmacodynamic endpoints (e.g., macrophage reprogramming) using nonlinear mixed-effects models .

Q. How do formulation variables impact the controlled release profile of this compound?

  • Box-Behnken Design (BBD) : Optimize polymer ratios (e.g., HPMC, chitosan) to modulate drug release kinetics. Response surface models (quadratic polynomial) predict optimal gastro-retentive formulations .
  • In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles (pH 1.2–6.8) with bioavailability studies to validate controlled-release performance .

Q. What mechanistic models best describe the concentration-dependent transport kinetics of this compound?

  • Saturable + passive transport : Fit secretory transport data to a two-component model (Km, Vmax for active transport; linear coefficient for passive diffusion) .
  • Transporter knockout models : Use CRISPR-edited cell lines (e.g., P-gp-deficient Caco-2) to isolate transporter contributions .

Propriétés

IUPAC Name

1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLSRAPBCBFIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82586-78-5
Record name N-Desmethylnizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-MONODESMETHYLNIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X29GQN4HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the above procedure, 2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine and N-methyl-1-methylthio-2-nitroethyleneamine were reacted in water solution. The reaction was worked up and the product isolated by the above procedure to yield N-methyl-N'-2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine melting at 105°-107° C. after recrystallization from acetonitrile followed by recrystallization from ethanol.
Name
2-([2-(methylaminomethyl)-4-thiazolyl]methylthio)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-1-methylthio-2-nitroethyleneamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desmethyl Nizatidine
Desmethyl Nizatidine
Desmethyl Nizatidine
Desmethyl Nizatidine
Desmethyl Nizatidine
Desmethyl Nizatidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.